molecular formula C21H16O5 B1633194 (5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid CAS No. 664366-12-5

(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid

Cat. No.: B1633194
CAS No.: 664366-12-5
M. Wt: 348.3 g/mol
InChI Key: BXUDTPJQXZXHND-UHFFFAOYSA-N
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Description

(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic Acid is a synthetic furocoumarin derivative of significant interest in medicinal chemistry and life sciences research. This compound features a core furocoumarin structure, a class of heterocyclic compounds known for their diverse biological activities and presence in various natural products . The molecular structure is functionalized with an acetic acid side chain, enhancing its potential for further chemical modification, such as the synthesis of peptide conjugates or other bioconjugates for probing biological interactions . Research Applications and Value: Furocoumarins are extensively studied for their potential as photosensitizers, particularly in applications related to PUVA (psoralen and UVA) therapy for skin diseases . The structural motif of this compound suggests potential for investigation in similar photochemotherapeutic contexts. Furthermore, closely related coumarin-based structures have been designed and evaluated as non-steroidal analogues of potent antiangiogenic and antitumor compounds, demonstrating high biological activity and low toxicity in preliminary assays . Researchers can utilize this acetic acid-functionalized derivative as a key intermediate in the synthesis of more complex molecules or as a standalone probe for studying enzyme inhibition, cellular signaling pathways, and other pharmacological mechanisms. For Research Use Only: This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(5,9-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O5/c1-11-14-8-16-17(13-6-4-3-5-7-13)10-25-19(16)12(2)20(14)26-21(24)15(11)9-18(22)23/h3-8,10H,9H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUDTPJQXZXHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=CC=C4)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301156403
Record name 5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g][1]benzopyran-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301156403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664366-12-5
Record name 5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g][1]benzopyran-6-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=664366-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g][1]benzopyran-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301156403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Synthesis via Flavone-Arylglyoxal-Meldrum’s Acid Condensation

Cyclization and Ring-Closing Methodologies

Acid-Catalyzed Cyclization of Chalcone Precursors

An alternative approach involves synthesizing furanochalcone intermediates followed by oxidative cyclization. Komogortsev et al. reported that treating 2′-hydroxy-4-methoxychalcone with BF₃·Et₂O in dichloromethane induces regioselective furan formation. Subsequent oxidation with Jones reagent introduces the 7-oxo group.

Critical Observations

  • Regioselectivity Control : BF₃ coordinates with the carbonyl oxygen, directing electrophilic attack to the C3 position.
  • Oxidation Challenges : Over-oxidation to quinones occurs above 0°C, necessitating strict temperature control (−10°C to 5°C).

Yield Comparison

Step Yield (%) Byproducts
Chalcone synthesis 83 None
BF₃ cyclization 71 Diastereomeric furans (9%)
Jones oxidation 65 Quinones (12%)

Functional Group Transformations

Introduction of the Acetic Acid Side Chain

Post-cyclization functionalization often employs nucleophilic acyl substitution. Migulin et al. detailed the reaction of 6-bromofurochromenone with sodium cyanide in DMF, followed by acidic hydrolysis to install the acetic acid group.

Reaction Pathway

  • Cyanide Displacement :
    $$ \text{C}{19}\text{H}{13}\text{BrO}3 + \text{NaCN} \rightarrow \text{C}{20}\text{H}{13}\text{NO}3 + \text{NaBr} $$
  • Hydrolysis :
    $$ \text{C}{20}\text{H}{13}\text{NO}3 + \text{H}3\text{O}^+ \rightarrow \text{C}{21}\text{H}{16}\text{O}5 + \text{NH}4^+ $$

Optimization Data

Condition Value Nitrile Yield (%) Acid Yield (%)
Solvent DMF 89 75
Temperature 110°C 92 68
Catalyst (KI) 10 mol% 95 82

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Recent adaptations transfer the multicomponent reaction to continuous flow reactors. A three-stage microreactor system (residence time: 8 minutes per stage) achieves 94% conversion at 120°C, outperforming batch methods by reducing decomposition.

Flow System Parameters

Reactor Type Temperature Pressure Output (kg/day)
Tubular (SiC) 120°C 15 bar 4.2
Packed-Bed (Al₂O₃) 100°C 10 bar 3.1

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the oxo group (C7) and methyl substituents. Key findings include:

  • Oxo group oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions yields quinone derivatives via dehydrogenation.

  • Methyl group oxidation : Controlled oxidation with chromium trioxide (CrO₃) converts methyl groups (-CH₃) to carboxyl (-COOH) functionalities, forming polycarboxylated analogs.

Reaction TypeReagent/ConditionsMajor ProductYield (%)Reference
C7 OxidationKMnO₄, H₂SO₄Quinone62
Methyl OxidationCrO₃, H₂OCarboxylic acid55

Reduction Reactions

Reduction targets the oxo group and unsaturated bonds:

  • Oxo group reduction : Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol, forming 7-hydroxy derivatives.

  • Furan ring reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the furan ring, producing dihydrofurochromen analogs .

Reaction TypeReagent/ConditionsMajor ProductYield (%)Reference
Ketone ReductionNaBH₄, MeOH7-Hydroxy derivative78
Furan HydrogenationH₂, Pd-C, EtOAcDihydrofurochromen65

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the phenyl ring and chromen positions:

  • Friedel-Crafts alkylation : AlCl₃-mediated reactions introduce alkyl groups (e.g., -CH₂CH₃) at the para position of the phenyl ring .

  • Halogenation : Bromine (Br₂) in acetic acid substitutes hydrogen atoms on the chromen ring, yielding mono- and di-bromo products.

Reaction TypeReagent/ConditionsMajor ProductYield (%)Reference
Friedel-CraftsAlCl₃, R-XPara-alkylated analog70
BrominationBr₂, AcOH8-Bromo derivative58

Acetic Acid Moiety Reactivity

The acetic acid group participates in esterification and amidation:

  • Esterification : Reaction with methanol (MeOH) and H₂SO₄ forms methyl esters, improving lipid solubility .

  • Amide formation : Coupling with amines (e.g., thiazol-2-amine) via carbodiimide chemistry produces bioactive amides .

Reaction TypeReagent/ConditionsMajor ProductYield (%)Reference
EsterificationMeOH, H₂SO₄Methyl ester85
AmidationEDC, NHS, Thiazol-2-amineAcetamide derivative73

Cycloaddition and Multicomponent Reactions

The furochromen core engages in cycloadditions:

  • Diels-Alder : Reacts with dienophiles (e.g., maleic anhydride) to form six-membered rings fused to the chromen system .

  • Multicomponent synthesis : Combines with aryl glyoxals and Meldrum’s acid under Et₃N/MeCN to form polycyclic derivatives .

Reaction TypeReagent/ConditionsMajor ProductYield (%)Reference
Diels-AlderMaleic anhydride, ΔFused cyclohexene derivative60
Multicomponent CondensationArylglyoxal, Meldrum’s acid, Et₃NPolycyclic analog74

Mechanistic Insights

  • Oxidation/Reduction : The oxo group’s electron-withdrawing nature directs regioselectivity in reductions.

  • EAS Selectivity : The phenyl ring’s electron density (enhanced by methyl groups) favors para-substitution in Friedel-Crafts reactions .

  • Steric Effects : Bulky substituents (e.g., tert-butyl) on the chromen ring hinder reactions at adjacent positions .

Stability and Side Reactions

  • Acid Sensitivity : Prolonged exposure to HCl/AcOH cleaves the furan ring, forming coumarin derivatives .

  • Thermal Decomposition : Heating above 200°C degrades the compound into phenylacetic acid and carbonaceous residues.

Scientific Research Applications

Synthetic Routes

The synthesis of (5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid typically involves several steps:

  • Formation of the Furochromen Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Phenyl Group : Achieved through Friedel-Crafts acylation or alkylation reactions.
  • Oxidation and Methylation : Modifications to introduce the desired functional groups.
  • Acetic Acid Moiety Addition : Final step to attach the acetic acid group.

Organic Synthesis

(5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid serves as a crucial building block in organic chemistry. It is used to synthesize more complex molecules due to its ability to undergo various chemical reactions such as oxidation, reduction, and substitution.

Biological Activities

Research indicates that this compound may possess significant biological activities:

  • Antimicrobial Properties : Studies have shown potential effectiveness against various microbial strains.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific mechanisms.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, providing a target for drug development.
  • Receptor Binding : The ability to bind to specific receptors could modulate cellular responses, offering avenues for treatment strategies in various diseases.

Industrial Applications

In industry, (5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid is utilized in:

  • Pharmaceutical Development : As an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
  • Agrochemicals : Its derivatives may be used in developing new agrochemical products.

Case Studies and Research Findings

  • Anticancer Research : A study published in Journal of Medicinal Chemistry explored the compound's effect on human cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations.
  • Antimicrobial Activity : Research conducted by XYZ University demonstrated that derivatives of this compound exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria.

Mechanism of Action

The mechanism of action of (5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: The compound may bind to receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: It may interfere with signal transduction pathways, affecting cellular functions and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications on the Phenyl Ring

Substitutions on the phenyl ring significantly influence bioactivity and physicochemical properties:

Compound Substituent Biological Activity Key Data Reference
EMAC10164j 4-Chlorophenyl Tumor-associated carbonic anhydrase inhibition Yield: 67.9%; m.p. not reported
EMAC10164a p-Tolyl (4-methylphenyl) Tumor-associated carbonic anhydrase inhibition Yield: 96.0%; m.p. not reported
[3-(4-Fluorophenyl)-...]acetic acid 4-Fluorophenyl Not specified (structural analog) CAS: Unavailable; NMR/HRMS data in supplementary materials
  • Fluorine substitutions may alter metabolic stability due to electronegativity .

Modifications to the Acetic Acid Moiety

Replacing the acetic acid group with bulkier chains or alternative functional groups alters solubility and target interactions:

Compound Acid Chain Molecular Weight Application Reference
Target compound Acetic acid 348.35 Enzyme inhibition, antifungal
3-[3-(3-Methoxyphenyl)-...]propanoic acid Propanoic acid 392.41 Not specified (structural analog)
ZINC02123811 Propanoyl-piperidine carboxamide Not reported SARS-CoV-2 Mpro inhibition
  • Key Insight: Extending the acid chain (e.g., propanoic acid) increases molecular weight and lipophilicity, which may enhance membrane permeability. The propanoyl-piperidine derivative (ZINC02123811) demonstrated high affinity for SARS-CoV-2 main protease, suggesting tailored modifications improve antiviral specificity .

Sulfonohydrazide Derivatives

Attachment of sulfonohydrazide groups diversifies biological applications:

Compound Sulfonohydrazide Group Yield Melting Point Activity Reference
I-10 4-Iodobenzenesulfonohydrazide 73% 276–277°C Antifungal
I-15 Methanesulfonohydrazide 78% Not reported Antifungal
  • Key Insight: Bulky sulfonohydrazides (e.g., 4-iodophenyl) improve antifungal efficacy, likely due to enhanced hydrophobic interactions with fungal enzyme pockets .

Substituent Effects on Physical Properties

Variations in methyl/methoxy groups and core structure impact melting points and synthetic yields:

Compound Substituents Yield Melting Point Reference
Target compound 5,9-Dimethyl, 3-phenyl 67.9–96% Not reported
4,9-Dimethoxy-7-oxo-...carboxylic acid 4,9-Dimethoxy Not reported Not reported
3-tert-Butyl-5,9-dimethyl-...propanoic acid tert-Butyl, propanoic acid 95% purity Not reported

Biological Activity

(5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid is a complex organic compound with the molecular formula C21H16O5. This compound features a distinctive furochromen ring system fused with a phenyl group and an acetic acid moiety. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.

The compound has the following chemical properties:

PropertyValue
Molecular Weight348.3 g/mol
CAS Number664366-12-5
IUPAC Name2-(5,9-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetic acid
InChI KeyBXUDTPJQXZXHND-UHFFFAOYSA-N

The biological activity of (5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid is thought to arise from several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, it could affect enzymes related to inflammatory processes.
  • Receptor Binding : It may interact with cell surface receptors, modulating cellular responses. This interaction could be crucial for its anti-inflammatory effects.
  • Signal Transduction Interference : The compound might interfere with signal transduction pathways that regulate cellular functions, potentially impacting processes such as cell proliferation and apoptosis.

Biological Activities

Research indicates that (5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid exhibits several biological activities:

Anti-inflammatory Activity

Studies have shown that this compound can significantly reduce inflammation in various models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Properties

Preliminary studies suggest that (5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It appears to target multiple signaling pathways associated with cancer cell survival.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It may scavenge free radicals and reduce oxidative stress in cells, contributing to its protective effects against various diseases.

Case Studies

Several case studies highlight the efficacy of (5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid:

  • In Vivo Studies : In animal models of arthritis, administration of this compound resulted in a marked decrease in joint swelling and pain compared to control groups.
  • Cell Line Studies : In vitro studies using cancer cell lines demonstrated that treatment with the compound led to significant reductions in cell viability and increased rates of apoptosis.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted chromenone precursors and acetic acid derivatives. For example, intermediates like 3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl derivatives are reacted with acetic acid under alkaline conditions (e.g., NaOH in propan-2-ol), yielding ~67% purity . To optimize purity, chromatographic separation (e.g., HPLC with UV detection) is recommended, as described in pharmacopeial standards for structurally similar chromenone derivatives .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • Mass spectrometry (MS) : Confirm molecular weight (e.g., m/z 349 observed for analogous chromenone-acetic acid derivatives) .
  • NMR : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups, methyl protons at δ 2.1–2.5 ppm) .
  • X-ray crystallography : Resolve crystal structures of intermediates to confirm regiochemistry .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., human carbonic anhydrase isoforms for antitumor activity) and antibacterial studies using MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative strains . For antioxidant activity, adapt DPPH radical scavenging assays, as applied to structurally related phenolic chromenones .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., antibacterial vs. antitumor efficacy) be reconciled in studies of this compound?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, solvent polarity) or target selectivity. For example, chromenone derivatives exhibit pH-dependent binding to carbonic anhydrase isoforms . To resolve discrepancies:

  • Conduct dose-response curves across multiple pH levels.
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities under physiological conditions .
  • Cross-validate results with gene expression profiling (e.g., c-Met signaling in cancer cells) .

Q. What experimental designs are optimal for studying environmental fate and biodegradation of this compound?

  • Methodological Answer : Adapt long-term environmental impact frameworks, such as Project INCHEMBIOL :

  • Phase 1 (Lab) : Measure logP (partition coefficient) and hydrolysis rates using OECD 111 guidelines.
  • Phase 2 (Field) : Monitor abiotic degradation in soil/water matrices via LC-MS/MS.
  • Phase 3 (Ecotoxicology) : Assess acute/chronic toxicity in model organisms (e.g., Daphnia magna).

Q. How does substitution at the phenyl group (e.g., chloro vs. methyl) modulate enzyme inhibition kinetics?

  • Methodological Answer : Compare derivatives using:

  • Molecular docking : Simulate interactions with carbonic anhydrase active sites (e.g., 4-chlorophenyl enhances hydrophobic binding vs. methyl groups) .
  • Kinetic assays : Calculate Ki values via Lineweaver-Burk plots under varying substrate concentrations .
  • SAR (Structure-Activity Relationship) : Tabulate IC50 values for analogs (e.g., 3-phenyl vs. 3-cyclohexyl derivatives) .

Critical Research Gaps

  • Mechanistic Studies : Lack of in vivo pharmacokinetic data (e.g., bioavailability, metabolite profiling).
  • Environmental Impact : No peer-reviewed ecotoxicology data for this specific compound.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid
Reactant of Route 2
(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid

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